n-Nitroso-n-(2-phenylethyl)acetamide

Description

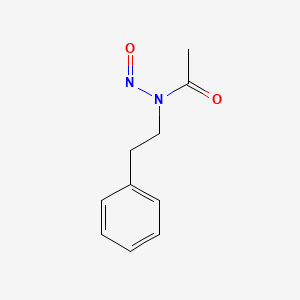

N-Nitroso-N-(2-phenylethyl)acetamide (CAS 14300-08-4) is a nitroso derivative of N-(2-phenylethyl)acetamide, characterized by the molecular formula C₁₀H₁₂N₂O₂. Structurally, it consists of a phenethyl group (C₆H₅-CH₂-CH₂-) attached to an acetamide backbone, with a nitroso (-N=O) group bonded to the nitrogen atom .

Properties

CAS No. |

14300-08-4 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-nitroso-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C10H12N2O2/c1-9(13)12(11-14)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

FRVGOKGYFLWLGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC=C1)N=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Amine Precursor

Based on literature, the precursor N-(2-phenylethyl)acetamide can be synthesized via acylation of 2-phenylethylamine with acetic anhydride or acetyl chloride under controlled conditions:

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 1 | 2-Phenylethylamine + Acetic anhydride | Acylation | , |

| 2 | Reflux in an inert solvent (e.g., dichloromethane) | Amide formation |

Nitrosation Procedure

The key step involves converting the secondary amine to the nitrosamine:

- Nitrosating agents : Typically, sodium nitrite (NaNO₂) in acidic conditions (HCl or H₂SO₄).

- Reaction conditions : Performed at low temperatures (0–5°C) to prevent decomposition and side reactions.

N-(2-phenylethyl)acetamide + NaNO₂ + HCl → this compound

| Parameter | Value | Source | Notes |

|---|---|---|---|

| Temperature | 0–5°C | , | Maintains selectivity and prevents byproduct formation |

| pH | Acidic (HCl) | , | Facilitates nitrosation |

| Reaction time | 1–3 hours | Monitored via TLC |

Detailed Preparation Method

Based on the literature review, the following stepwise method is recommended:

Synthesis of N-(2-phenylethyl)acetamide

- Dissolve 2-phenylethylamine in dichloromethane.

- Add acetic anhydride slowly with stirring at room temperature.

- Maintain the reaction for 2–4 hours.

- Wash the mixture with water, dry over sodium sulfate, and evaporate solvent to obtain pure N-(2-phenylethyl)acetamide.

Nitrosation to Form this compound

- Dissolve the amide in dilute hydrochloric acid.

- Cool the solution to 0°C.

- Add sodium nitrite solution dropwise, maintaining the temperature.

- Stir for 1–3 hours, monitoring progress via TLC.

- Quench the reaction with ice water.

- Extract the product with ethyl acetate.

- Wash organic layer with water, dry over sodium sulfate, and evaporate solvent.

Purification and Characterization

- Purify the crude product via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).

- Confirm structure via NMR, IR, and mass spectrometry.

Data Table: Reaction Conditions and Yields

Characterization Data

Chemical Reactions Analysis

Types of Reactions: n-Nitroso-n-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

Chemistry: n-Nitroso-n-(2-phenylethyl)acetamide is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of n-Nitroso-n-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Phenylethyl)acetamide

- Structure : Lacks the nitroso group; nitrogen is bonded to the acetamide and phenethyl groups only.

- CAS : Identified in fungal metabolites and synthetic pathways .

- Toxicity: No direct evidence of carcinogenicity, though structurally related to precursors of N-nitroso compounds .

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide

- Structure : Features a trifluoromethyl (-CF₃) group on the acetamide carbonyl carbon.

- Occurrence : Detected in plant species like Crossopetalum rhacoma as a phenylalanine-derived alkaloid .

- Function: Serves as a biochemical intermediate, contrasting with the synthetic and carcinogenic profile of the nitroso derivative.

N-(2,6-Diethylphenyl)-N-nitrosoacetamide

- Structure : Substituted with diethyl groups on the phenyl ring, altering steric and electronic properties.

- CAS : 89204-00-2.

- Applications : Used in agricultural chemistry as a nitrosamine precursor .

Functional Group Analysis: Nitroso vs. Non-Nitroso Analogs

Toxicological Comparison

This compound belongs to the N-nitroso compound class, which includes nitrosamines and nitrosamides. Epidemiological studies associate prenatal exposure to N-nitroso compounds with increased brain tumor risk in children (odds ratio: 1.5–3.4) . Key comparisons:

- N-Nitrosodiethylamine (DEN): A nitrosamine with liver carcinogenicity (CAS 55-18-5) .

- Alachlor : A chloroacetamide herbicide (CAS 15972-60-8) lacking nitroso groups but linked to thyroid tumors .

Research Findings and Data

Carcinogenicity Mechanisms

N-Nitroso compounds induce DNA alkylation, leading to mutations. The nitroso group in this compound facilitates cross-linking with DNA bases, a mechanism shared with nitrosoureas but distinct from non-nitroso acetamides .

Q & A

Q. What are the recommended synthetic routes for N-Nitroso-N-(2-phenylethyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nitrosation of the parent amide (N-(2-phenylethyl)acetamide) using nitrosyl chloride or sodium nitrite in acidic media. Key steps include:

- Precursor Preparation : N-(2-phenylethyl)acetamide is synthesized by reacting 2-phenylethylamine with acetyl chloride in anhydrous conditions .

- Nitrosation : The amide is treated with sodium nitrite in glacial acetic acid at 0–5°C to introduce the nitroso group .

- Optimization : Reaction efficiency depends on stoichiometric control of nitrosating agents, pH (maintained via sodium acetate buffer), and temperature. Impurities like residual amines should be minimized to avoid side reactions .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodological Answer :

- Analytical Techniques : Use HPLC with UV detection (λ = 230–250 nm) or GC-MS to monitor degradation products (e.g., denitrosated amides or nitrosamine byproducts) .

- Storage Conditions : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photolytic and thermal decomposition. Stability tests should include periodic NMR (¹H/¹³C) to confirm structural integrity .

Advanced Research Questions

Q. What mechanistic insights govern the thermal decomposition of this compound, and how do solvent systems influence reaction pathways?

- Methodological Answer :

- Decomposition Mechanism : The nitroso group undergoes homolytic cleavage under heat, generating aryl radicals and nitrogen oxides. In non-polar solvents (e.g., benzene), radical recombination dominates, yielding dimeric byproducts. In polar aprotic solvents (e.g., DMF), solvolysis leads to denitrosation .

- Experimental Design : Use ESR spectroscopy to detect radical intermediates and isotopic labeling (e.g., ¹⁵N-nitrosamine) to trace nitrogen migration pathways .

Q. How can this compound be utilized as a precursor in targeted drug synthesis, and what are the associated analytical challenges?

- Methodological Answer :

- Applications : The compound serves as a nitroso-transfer agent in synthesizing pharmacologically active derivatives (e.g., thieno[2,3-d]pyrimidines). Its reactivity with thiols or amines can generate heterocyclic scaffolds with anti-inflammatory or antitumor potential .

- Challenges : Trace quantification of genotoxic nitrosamine impurities requires UPLC-MS/MS with a detection limit <1 ppb. Method validation should include spike-recovery experiments in complex matrices .

Q. What strategies mitigate the formation of carcinogenic N-nitrosamine byproducts during large-scale reactions involving this compound?

- Methodological Answer :

- Preventive Measures :

- Use scavengers like ascorbic acid or α-tocopherol to quench nitrosating agents.

- Conduct real-time monitoring via inline FTIR to detect early-stage byproduct formation.

- Regulatory Compliance : Align with EFSA guidelines by limiting residual nitrosamine levels to <0.03 ppm in final products. Accelerated stability studies (40°C/75% RH) assess risk under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.